3-Hydroxycapric acid

Description

3-Hydroxydecanoic acid has been reported in Drosophila melanogaster, Arabidopsis thaliana, and other organisms with data available.

found in secretions of South American leaf-cutting ant; inhibitor for mitotic progression after metaphase

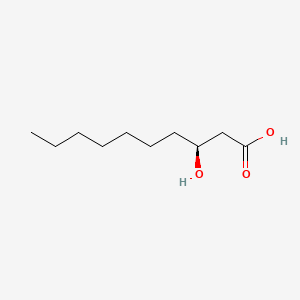

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSSBMZUBSBFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-40-7 | |

| Record name | Decanoic acid, 3-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40864486 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-26-3, 5561-87-5, 33044-91-6 | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decanoic acid, 3-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Myrmicacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-3-Hydroxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of 3-Hydroxycapric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid (3-HDA), is a medium-chain fatty acid with a growing body of research highlighting its diverse and significant biological activities. This technical guide provides an in-depth overview of the multifaceted roles of 3-hydroxycapric acid, encompassing its metabolic functions, immunomodulatory effects, and its potential as a therapeutic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

3-Hydroxycapric acid is an endogenous metabolite found in various biological systems, from bacteria to humans. It is a key intermediate in the beta-oxidation of fatty acids.[1] Beyond its metabolic role, 3-hydroxycapric acid has been identified as a bioactive component in natural products like royal jelly, contributing to their therapeutic properties.[2] Its diverse biological functions include anti-inflammatory, anti-allergic, anti-pruritic, and antifungal activities, making it a molecule of significant interest for drug development and scientific research.

Core Biological Activities and Mechanisms

Immunomodulatory and Anti-inflammatory Effects

3-Hydroxycapric acid exhibits potent immunomodulatory and anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory mediators in various cell types.

Key Mechanisms:

-

Inhibition of Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, 3-hydroxycapric acid reduces the expression of reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2).[3]

-

Mast Cell Stabilization: 3-Hydroxycapric acid inhibits the degranulation of RBL-2H3 rat mast cells induced by compound 48/80, leading to a significant reduction in the release of histamine (B1213489) and β-hexosaminidase.[3]

-

Modulation of Signaling Pathways: The anti-inflammatory effects of 3-hydroxycapric acid are mediated, in part, through the inhibition of the NF-κB and MAPK signaling pathways. While the precise molecular targets are still under investigation, it is suggested that 3-hydroxycapric acid may interfere with the phosphorylation of key signaling components like IKK and p65 for the NF-κB pathway, and ERK, JNK, and p38 for the MAPK pathway.

Dermatological and Anti-pruritic Effects

In the context of skin health, 3-hydroxycapric acid has demonstrated beneficial effects.

Key Mechanisms:

-

Anti-pruritic Activity: In HaCaT human keratinocytes, 3-hydroxycapric acid inhibits the secretion of the inflammatory cytokine IL-31 and reduces the activity of the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pruritus, in response to capsaicin (B1668287) or heat. This is associated with a decrease in calcium ion (Ca2+) release.[3]

-

Collagen Synthesis: 3-Hydroxycapric acid has been reported to increase collagen synthesis in human skin fibroblasts, suggesting a role in skin health and wound healing.

Antifungal Activity

3-Hydroxycapric acid possesses significant antifungal properties against a range of fungal species.

Key Mechanisms:

-

The proposed mechanism of action involves the disruption of fungal cell membranes, leading to increased permeability and leakage of essential cellular components.

Metabolic Role and Receptor Activation

As an intermediate in fatty acid metabolism, 3-hydroxycapric acid plays a role in cellular energy homeostasis.

Key Mechanisms:

-

Beta-Oxidation Intermediate: 3-Hydroxycapric acid is a product of fatty acid beta-oxidation. Accumulation of this and other 3-hydroxy fatty acids can be indicative of metabolic disorders such as 3-hydroxyacyl-CoA dehydrogenase deficiency.[1]

-

HCA3 Receptor Agonism: 3-Hydroxyoctanoic acid, a close structural analog of 3-hydroxycapric acid, is an endogenous agonist for the hydroxycarboxylic acid receptor 3 (HCA3), a G-protein coupled receptor primarily expressed in adipocytes and immune cells. Activation of HCA3 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, resulting in anti-lipolytic effects. It is plausible that 3-hydroxycapric acid also interacts with this receptor.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of 3-hydroxycapric acid.

| Activity | Cell Line/Organism | Method | Result | Reference(s) |

| Anti-allergic | RBL-2H3 (rat mast cells) | Compound 48/80-induced degranulation | 45% reduction in histamine release58% reduction in β-hexosaminidase release | [3][4] |

| Antifungal | Penicillium roqueforti | Minimum Inhibitory Concentration (MIC) | 25 µg/mL | [2] |

| Penicillium commune | Minimum Inhibitory Concentration (MIC) | 100 µg/mL | [2] | |

| Aspergillus nidulans | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [2] | |

| Aspergillus fumigatus | Minimum Inhibitory Concentration (MIC) | 100 µg/mL | [2] | |

| Kluyveromyces marxianus | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [2] | |

| Rhodotorula mucilaginosa | Minimum Inhibitory Concentration (MIC) | 10 µg/mL | [2] | |

| Pichia anomala | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [2] | |

| Receptor Activation | CHO-HCA3 cells | ERK1/2 Phosphorylation (for 3-hydroxyoctanoic acid) | EC50 = 1.52 µM | [5] |

| CHO-HCA3 cells | Inhibition of forskolin-stimulated cAMP (for 3-hydroxyoctanoic acid) | EC50 = 1.23 µM | [5] |

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of 3-hydroxycapric acid are partly attributed to its ability to suppress the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression.

Modulation of the MAPK Signaling Pathway

3-Hydroxycapric acid is also implicated in the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cellular responses to a variety of external stimuli and plays a key role in inflammation.

Experimental Protocols

Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of 3-hydroxycapric acid on the production of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

Workflow:

Detailed Methodology:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.[6]

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of 3-hydroxycapric acid. A vehicle control (e.g., DMSO) should be included. Incubate for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS) to the wells to a final concentration of 10-100 ng/mL and incubate for an appropriate time (e.g., 24 hours for cytokine measurement).[6]

-

Quantification of Inflammatory Mediators:

-

TNF-α: Collect the supernatant and measure the concentration of TNF-α using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the supernatant as an indicator of NO production using the Griess reagent.

-

Mast Cell Degranulation Assay

Objective: To evaluate the inhibitory effect of 3-hydroxycapric acid on mast cell degranulation.

Workflow:

Detailed Methodology:

-

Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treatment: Wash the cells with a suitable buffer (e.g., Tyrode's buffer) and then pre-incubate with different concentrations of 3-hydroxycapric acid for 30-60 minutes at 37°C.

-

Stimulation: Induce degranulation by adding a secretagogue such as compound 48/80. Incubate for 30 minutes at 37°C.

-

Sample Collection: After incubation, place the plate on ice to stop the reaction. Carefully collect the supernatant. Lyse the remaining cells in the wells with a buffer containing Triton X-100.

-

β-Hexosaminidase Assay:

-

Transfer aliquots of the supernatant and cell lysate to a new 96-well plate.

-

Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction by adding a stop buffer (e.g., sodium carbonate/bicarbonate buffer).

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release as (supernatant absorbance / (supernatant absorbance + lysate absorbance)) x 100.

-

Collagen Synthesis Assay in Fibroblasts

Objective: To quantify the effect of 3-hydroxycapric acid on collagen production by human dermal fibroblasts.

Workflow:

Detailed Methodology:

-

Cell Culture: Culture primary human dermal fibroblasts in fibroblast growth medium.

-

Cell Seeding: Seed cells in 6-well plates and grow them to near confluence.

-

Treatment: Replace the growth medium with serum-free medium containing L-ascorbic acid (a cofactor for collagen synthesis) and different concentrations of 3-hydroxycapric acid. Incubate for 24-48 hours.

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted soluble collagen.

-

Sirius Red Collagen Assay:

-

Precipitate the collagen from the supernatant using the Sirius Red dye solution.

-

Centrifuge to pellet the collagen-dye complex.

-

Wash the pellet to remove unbound dye.

-

Elute the bound dye from the collagen with a destain solution.

-

Measure the absorbance of the eluted dye at a wavelength of around 540 nm.

-

Quantify the collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of collagen.

-

Conclusion and Future Directions

3-Hydroxycapric acid is a biologically active molecule with significant potential in therapeutics, particularly in the areas of inflammation, dermatology, and infectious diseases. Its multifaceted mechanisms of action, including the modulation of key signaling pathways and receptor interactions, make it a compelling subject for further investigation.

Future research should focus on:

-

Elucidating Precise Molecular Targets: Identifying the direct binding partners of 3-hydroxycapric acid within the NF-κB and MAPK signaling pathways.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 3-hydroxycapric acid to assess its suitability for in vivo applications.

-

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of 3-hydroxycapric acid in animal models of inflammatory diseases, skin disorders, and fungal infections.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 3-hydroxycapric acid to optimize its biological activity and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the biological significance of 3-hydroxycapric acid. The provided data, protocols, and pathway diagrams are intended to facilitate further exploration of this promising bioactive compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 3-hydroxydecanoic acid on skin cells: anti-inflammatory, anti-allergic and anti-pruritic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bacterial Biosynthesis of 3-Hydroxycapric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycapric acid (3-HCA), a medium-chain 3-hydroxy fatty acid, is a valuable chiral building block for the synthesis of bioactive molecules and biopolymers. In bacteria, the biosynthesis of 3-HCA is intricately linked to the de novo fatty acid synthesis pathway, from which key intermediates are diverted by specialized enzymes. This technical guide provides a comprehensive overview of the core biosynthetic pathway of 3-HCA in bacteria, with a focus on the key enzymes, quantitative production data, and detailed experimental protocols for its study and quantification. This document is intended to serve as a resource for researchers in microbiology, metabolic engineering, and drug development.

Introduction

Medium-chain 3-hydroxy fatty acids (mc-3-HFAs), such as 3-hydroxycapric acid (3-HCA or 3-hydroxydecanoic acid), are gaining increasing attention in the fields of biotechnology and pharmacology. Their chiral nature and functional groups make them attractive precursors for the synthesis of a variety of specialty chemicals, including bioplastics, antibiotics, and other pharmaceuticals. Bacteria, with their diverse metabolic capabilities, offer a promising platform for the sustainable production of these valuable compounds.

This guide delves into the core mechanisms of 3-HCA biosynthesis in bacteria, providing researchers and drug development professionals with a foundational understanding of the metabolic pathways involved, the key enzymatic players, and the methodologies required to investigate and engineer these systems.

The Core Biosynthesis Pathway of 3-Hydroxycapric Acid

The biosynthesis of 3-HCA in bacteria originates from the fatty acid de novo synthesis (FASII) pathway. The central intermediate is (R)-3-hydroxydecanoyl-acyl carrier protein (ACP), which is diverted from the main FASII cycle by specific enzymes. Two principal pathways have been elucidated for the conversion of this intermediate, primarily in Pseudomonas species and engineered Escherichia coli.

The Role of the Fatty Acid Synthesis (FASII) Pathway

The bacterial FASII pathway is a cyclic process that elongates acyl chains by two carbons per cycle. The key steps leading to the formation of the 3-hydroxyacyl-ACP precursor are:

-

Condensation: Acetyl-CoA is carboxylated to malonyl-CoA, which is then converted to malonyl-ACP.

-

Elongation: A series of condensation, reduction, and dehydration reactions extend the acyl-ACP chain.

-

Formation of (R)-3-Hydroxydecanoyl-ACP: After several cycles, the pathway generates (R)-3-hydroxydecanoyl-ACP, the branch-point intermediate for 3-HCA synthesis.

Key Enzymes in 3-Hydroxycapric Acid Biosynthesis

Two key enzymes are primarily responsible for diverting (R)-3-hydroxydecanoyl-ACP from the FASII pathway:

-

(R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG): This enzyme, first characterized in Pseudomonas putida, catalyzes the transfer of the (R)-3-hydroxydecanoyl moiety from ACP to coenzyme A (CoA), forming (R)-3-hydroxydecanoyl-CoA.[1] This is a crucial step in channeling intermediates from fatty acid synthesis towards polyhydroxyalkanoate (PHA) biosynthesis.[1]

-

3-(3-hydroxydecanoyloxy)decanoate synthase (RhlA): Found in Pseudomonas aeruginosa, RhlA is a key enzyme in rhamnolipid biosynthesis.[2][3] It utilizes two molecules of (R)-3-hydroxydecanoyl-ACP to synthesize 3-(3-hydroxydecanoyloxy)decanoate (HAA), the lipid moiety of rhamnolipids.[3][4] RhlA exhibits high selectivity for 10-carbon acyl-ACP intermediates.[3]

Release of Free 3-Hydroxycapric Acid by Thioesterases

To obtain the free acid form, the thioester bond of (R)-3-hydroxydecanoyl-CoA or potentially (R)-3-hydroxydecanoyl-ACP must be cleaved. This is accomplished by thioesterase enzymes.

-

Thioesterase II (TesB): In E. coli, thioesterase II, encoded by the tesB gene, has been shown to efficiently hydrolyze (R)-3-hydroxydecanoyl-CoA to release free 3-hydroxydecanoic acid.[5] Co-expression of phaG and tesB in E. coli has been successfully used to produce extracellular 3-HCA.[5]

The following diagram illustrates the core biosynthetic pathway for 3-hydroxycapric acid.

Quantitative Data on Enzyme Kinetics and Production

This section summarizes key quantitative data related to the enzymes and the production of 3-hydroxyalkanoic acids in various engineered bacterial strains.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | K0.5 (µM) | Vmax (milliunits/mg) | Reference |

| PhaG | Pseudomonas putida | 3-Hydroxyacyl-CoA | 65 | 12.4 | [6] |

| PhaG | Pseudomonas putida | Acyl Carrier Protein (ACP) | 28 | 11.7 | [6] |

Table 2: Production of 3-Hydroxyalkanoic Acids in Engineered Bacteria

| Product | Host Organism | Genetic Modification | Titer (g/L) | Carbon Source | Reference |

| 3-Hydroxydecanoic acid | Pseudomonas aeruginosa | Knockout of rhlB and rhlC | ~17 (after hydrolysis of HAA) | Plant oil | [7] |

| 3-Hydroxyalkanoic acids (C6-C12) | Pseudomonas putida KTOY07 | Knockout of pha operon and fadBA, expression of tesB | 7.27 | Dodecanoate | [5] |

| 3-Hydroxydecanoic acid | Escherichia coli HB101 | Expression of phaG | 0.587 | Fructose | [8] |

| 3-Hydroxydecanoic acid | Escherichia coli | Expression of phaG and tesB | 1.02 | Fructose | [7] |

| Medium-chain ω-hydroxy fatty acids | Escherichia coli | Co-expression of CcFatB1, fadR, and P450BM3 | 0.144 | Glucose and Glycerol | [9] |

| 3-Hydroxyalkanoic acids (C8, C10) | Escherichia coli DH5α | Co-expression of phbA, phbB, and phaG | 0.193 | Glucose | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 3-hydroxycapric acid biosynthesis.

Expression and Purification of His-tagged PhaG

This protocol is adapted from general methods for His-tagged protein purification.

Objective: To express and purify recombinant (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) with a hexahistidine tag from E. coli.

Materials:

-

E. coli BL21(DE3) cells transformed with a PhaG-His6 expression vector (e.g., pET vector).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA agarose (B213101) resin.

-

Protease inhibitor cocktail.

Procedure:

-

Inoculate a 50 mL LB medium starter culture containing the appropriate antibiotic with a single colony of the transformed E. coli and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18-25°C for 16-20 hours.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Load the clarified supernatant onto the equilibrated Ni-NTA column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged PhaG protein with 5 column volumes of Elution Buffer.

-

Collect fractions and analyze by SDS-PAGE to confirm the purity of the protein.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Assay for RhlA Activity

This protocol is based on the method described by Zhu and Rock (2008).[7]

Objective: To determine the in vitro activity of RhlA by measuring the formation of radiolabeled 3-(3-hydroxydecanoyloxy)decanoate (HAA).

Materials:

-

Purified RhlA enzyme.

-

E. coli Acyl Carrier Protein (ACP).

-

Malonyl-CoA.

-

[1-14C]Octanoyl-CoA.

-

NADPH.

-

E. coli FabD (malonyl-CoA:ACP transacylase).

-

Mycobacterium tuberculosis FabH (β-ketoacyl-ACP synthase).

-

E. coli FabG (β-ketoacyl-ACP reductase).

-

Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 7.0.

-

Stop Solution: Chloroform:Methanol (2:1, v/v).

-

Thin-Layer Chromatography (TLC) plates (silica gel).

-

TLC developing solvent: Chloroform:Methanol:Acetic Acid (90:10:2, v/v/v).

-

Scintillation counter.

Procedure:

-

Prepare the reaction mixture in a final volume of 120 µL containing:

-

100 µM E. coli ACP

-

1 mM β-mercaptoethanol

-

200 µM malonyl-CoA

-

40 µM [1-14C]octanoyl-CoA

-

100 µM NADPH

-

2 µg E. coli FabD

-

0.2 µg M. tuberculosis FabH

-

1 µg E. coli FabG

-

0.1 M sodium phosphate buffer, pH 7.0

-

-

Pre-incubate the mixture at 37°C for 10 minutes to generate the (R)-3-hydroxydecanoyl-ACP substrate.

-

Initiate the RhlA reaction by adding 0.5 µg of purified RhlA.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 2 mL of the Stop Solution and acidifying to pH 2.0 with HCl.

-

Extract the lipids twice with chloroform.

-

Evaporate the organic phase to dryness and resuspend the residue in 50 µL of methanol.

-

Spot the extract onto a silica (B1680970) gel TLC plate.

-

Develop the TLC plate using the specified solvent system.

-

Visualize the radiolabeled HAA product by autoradiography or a phosphorimager.

-

Scrape the corresponding silica spot and quantify the radioactivity using a scintillation counter to determine the enzyme activity.

Quantification of 3-Hydroxycapric Acid by GC-MS

This protocol is a general guide for the analysis of 3-hydroxy fatty acids from bacterial cultures, adapted from established methods.

Objective: To extract, derivatize, and quantify 3-hydroxycapric acid from a bacterial culture supernatant by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Bacterial culture supernatant.

-

Internal standard (e.g., deuterated 3-hydroxydecanoic acid).

-

Ethyl acetate.

-

Hydrochloric acid (HCl).

-

Anhydrous sodium sulfate.

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

-

GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

-

Take a known volume of bacterial culture supernatant (e.g., 10 mL).

-

Add a known amount of the internal standard.

-

Acidify the supernatant to pH 2-3 with HCl.

-

Extract the fatty acids three times with an equal volume of ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

To the dried residue, add 100 µL of the derivatization agent (BSTFA + 1% TMCS) and 100 µL of pyridine.

-

Heat the mixture at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

Evaporate the derivatization agent under nitrogen and redissolve the residue in 100 µL of hexane.

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium.

-

MS Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

-

-

Quantification: Identify the TMS-derivatized 3-hydroxycapric acid based on its retention time and mass spectrum. Quantify the compound by comparing the peak area of a characteristic ion to that of the internal standard.

Conclusion and Future Perspectives

The biosynthesis of 3-hydroxycapric acid in bacteria is a fascinating example of metabolic diversification, where intermediates from the essential fatty acid synthesis pathway are rerouted to produce valuable secondary metabolites. The key enzymes, PhaG and RhlA, represent critical control points for redirecting carbon flux. Furthermore, the discovery that thioesterases can liberate the free acid has opened up new avenues for the biotechnological production of 3-HCA.

Future research in this area will likely focus on:

-

Metabolic Engineering: Further optimization of host strains, such as E. coli and P. putida, to enhance the production titers of 3-HCA. This may involve balancing the expression of key enzymes, eliminating competing pathways, and improving precursor supply.

-

Enzyme Engineering: Modifying the substrate specificity of enzymes like PhaG and RhlA to favor the production of 3-HCA or other desired 3-hydroxy fatty acids.

-

Discovery of Novel Enzymes: Exploring the vast microbial diversity for new enzymes with improved catalytic properties for 3-HCA biosynthesis.

-

Process Optimization: Developing efficient fermentation and downstream processing strategies to make the production of 3-HCA economically viable.

A deeper understanding of the 3-hydroxycapric acid biosynthesis pathway will undoubtedly accelerate the development of sustainable and cost-effective methods for the production of this and other valuable chiral molecules, with significant implications for the pharmaceutical and chemical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pseudomonas aeruginosa RhlA enzyme is involved in rhamnolipid and polyhydroxyalkanoate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RhlA Converts β-Hydroxyacyl-Acyl Carrier Protein Intermediates in Fatty Acid Synthesis to the β-Hydroxydecanoyl-β-Hydroxydecanoate Component of Rhamnolipids in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of 3-hydroxydecanoic acid by recombinant Escherichia coli HB101 harboring phaG gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhamnolipids produced by Pseudomonas: from molecular genetics to the market - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of D-(--)-3-hydroxyalkanoic acid by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production of 3-hydroxypropionic acid via malonyl-CoA pathway using recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Role of 3-Hydroxycapric Acid in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid (3-hydroxydecanoic acid) is a medium-chain 3-hydroxy fatty acid that serves as a critical intermediate in the mitochondrial β-oxidation of fatty acids. Under normal physiological conditions, it is present in trace amounts in biological fluids. However, its accumulation is a key biomarker for certain inherited metabolic disorders, particularly long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. Beyond its role in fatty acid metabolism, recent research has unveiled its function as a signaling molecule, interacting with specific G protein-coupled receptors (GPCRs) to modulate cellular processes. This technical guide provides an in-depth overview of the core aspects of 3-hydroxycapric acid's role in fatty acid metabolism, its pathophysiological implications, and its emerging role in cell signaling.

Biochemical Properties and Metabolic Fate

3-Hydroxycapric acid is a 10-carbon saturated fatty acid with a hydroxyl group at the C-3 position. It is an endogenous metabolite found in human blood plasma, feces, and urine[1].

Role in Mitochondrial β-Oxidation

3-Hydroxycapric acid, in its activated form as 3-hydroxydecanoyl-CoA, is an intermediate in the mitochondrial β-oxidation spiral. This metabolic pathway is responsible for the breakdown of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. The formation and subsequent oxidation of 3-hydroxyacyl-CoA intermediates are crucial steps in this energy-yielding process[2][3].

The β-oxidation of a fatty acid is a four-step process. In the context of a 10-carbon fatty acid like capric acid, the pathway involving 3-hydroxycapric acid is as follows:

-

Dehydrogenation: Decanoyl-CoA is oxidized by acyl-CoA dehydrogenase to form trans-Δ2-enoyl-CoA.

-

Hydration: Enoyl-CoA hydratase hydrates the double bond to form L-3-hydroxydecanoyl-CoA.

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) oxidizes L-3-hydroxydecanoyl-CoA to 3-ketodecanoyl-CoA, with NAD+ as the electron acceptor[2][3].

-

Thiolysis: β-ketothiolase cleaves 3-ketodecanoyl-CoA to yield acetyl-CoA and octanoyl-CoA.

This cycle repeats until the fatty acid is completely broken down into acetyl-CoA units.

Pathophysiological Accumulation in LCHAD Deficiency

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation. In individuals with LCHAD deficiency, the impaired activity of the LCHAD enzyme leads to the accumulation of long-chain 3-hydroxyacyl-CoA esters and their corresponding free fatty acids, including 3-hydroxycapric acid, in plasma and urine[4][5][6][7][8][9]. This accumulation is a key diagnostic marker for the disease[4][9]. The diagnosis is often confirmed by acylcarnitine profile analysis in plasma, which shows elevated levels of long-chain 3-hydroxyacylcarnitines[4].

Quantitative Data

The concentration of 3-hydroxy fatty acids is significantly altered in individuals with LCHAD deficiency compared to healthy individuals. While precise concentrations of 3-hydroxycapric acid in plasma are not extensively documented in large cohort studies, the available data clearly indicates a substantial increase in patients with LCHAD deficiency.

| Analyte | Sample Type | Condition | Concentration/Fold Change | Reference |

| 3-Hydroxy Fatty Acids (general) | Plasma | LCHAD Deficiency | Elevated levels | [5] |

| 3-Hydroxy-dicarboxylic acids (C6-C14) | Urine | LCHAD Deficiency | Increased excretion | [9][10] |

| 3-OH-hexadecanoic acid | Fibroblast Culture Media | LCHAD Deficiency | 14-fold increase | [3] |

| 3-OH-tetradecanoic acid | Fibroblast Culture Media | LCHAD Deficiency | 11-fold increase | [3] |

| 3-OH-dodecanoic acid | Fibroblast Culture Media | LCHAD Deficiency | 5-fold increase | [3] |

Experimental Protocols

Quantitative Analysis of 3-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a stable-isotope dilution GC-MS method for the quantification of 3-hydroxy fatty acids in plasma or serum.

Materials:

-

Internal standards: Stable isotope-labeled 3-hydroxy fatty acids (e.g., [¹³C]-labeled)

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Nitrogen gas

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation:

-

To 500 µL of plasma or serum, add a known amount of the stable isotope-labeled internal standards.

-

For total 3-hydroxy fatty acid measurement (free and esterified), hydrolyze the sample by adding an equal volume of 1 M NaOH and incubating at 60°C for 30 minutes.

-

Acidify the sample by adding HCl to a final pH of approximately 1-2.

-

-

Extraction:

-

Extract the 3-hydroxy fatty acids from the acidified sample using 3 mL of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

-

Repeat the extraction step and combine the organic layers.

-

-

Derivatization:

-

Evaporate the pooled ethyl acetate extract to dryness under a stream of nitrogen.

-

Add 100 µL of BSTFA with 1% TMCS to the dried residue.

-

Incubate at 80°C for 60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Use a temperature program that allows for the separation of the different chain-length 3-hydroxy fatty acids. A typical program starts at a lower temperature (e.g., 80°C) and ramps up to a higher temperature (e.g., 280°C).

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the TMS-derivatized 3-hydroxy fatty acids and their corresponding internal standards.

-

-

Quantification:

-

Calculate the concentration of each 3-hydroxy fatty acid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of unlabeled standards and a fixed amount of internal standard.

-

Role in Cell Signaling

Beyond its metabolic role, 3-hydroxycapric acid has been identified as a signaling molecule that can activate specific G protein-coupled receptors (GPCRs), namely hydroxycarboxylic acid receptor 3 (HCA3, also known as GPR109B) and GPR84.

Activation of HCA3 and GPR84

3-Hydroxycapric acid is an agonist for both HCA3 and GPR84. These receptors are expressed on various immune cells, including monocytes, macrophages, and neutrophils, suggesting a role for 3-hydroxycapric acid in modulating immune responses.

-

HCA3 (GPR109B): Activation of HCA3 by 3-hydroxycapric acid is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

GPR84: This receptor is also coupled to Gi/o proteins, and its activation by 3-hydroxycapric acid similarly results in the inhibition of adenylyl cyclase.

Downstream Signaling Pathways

The activation of HCA3 and GPR84 by 3-hydroxycapric acid can trigger distinct downstream signaling cascades, leading to varied cellular responses.

Experimental Workflow for Investigating GPCR Signaling

This workflow outlines a general approach to study the signaling pathways activated by 3-hydroxycapric acid.

Cell Culture and Treatment:

-

Culture cells known to express HCA3 or GPR84 (e.g., HEK293 cells transfected with the receptor, or primary immune cells).

-

Starve the cells of serum for a few hours to reduce basal signaling activity.

-

Treat the cells with varying concentrations of 3-hydroxycapric acid for different time points.

Measurement of Downstream Effectors:

-

cAMP Assay:

-

Lyse the cells at the end of the treatment period.

-

Measure intracellular cAMP levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

A decrease in cAMP levels upon treatment with 3-hydroxycapric acid would indicate Gi/o protein activation.

-

-

ERK1/2 Phosphorylation Assay (Western Blot):

-

Lyse the cells and collect the protein lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

An increase in the p-ERK/total ERK ratio would indicate activation of the MAPK/ERK pathway.

-

-

STAT3 Phosphorylation Assay (Western Blot):

-

Follow the same procedure as the ERK1/2 assay but use antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

-

An increase in the p-STAT3/total STAT3 ratio would indicate activation of the STAT3 pathway.

-

Conclusion and Future Directions

3-Hydroxycapric acid is a multifaceted molecule with a well-established role as an intermediate in fatty acid β-oxidation and a growing recognition as a signaling molecule. Its accumulation in LCHAD deficiency serves as a crucial diagnostic marker, and understanding its pathological effects is key to developing therapeutic strategies for this and related disorders. The elucidation of its signaling pathways through HCA3 and GPR84 opens new avenues for research into its role in immunomodulation and other physiological processes.

Future research should focus on:

-

Precise Quantification: Establishing standardized reference ranges for 3-hydroxycapric acid in various biological fluids from healthy and diseased populations.

-

Enzyme Kinetics: Detailed characterization of the kinetic parameters of enzymes involved in its metabolism.

-

Signaling Pathway Elucidation: Further dissecting the downstream signaling cascades activated by 3-hydroxycapric acid in different cell types and its functional consequences.

-

Therapeutic Potential: Exploring the possibility of targeting the signaling pathways of 3-hydroxycapric acid for therapeutic intervention in metabolic and inflammatory diseases.

This technical guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to understand the pivotal role of 3-hydroxycapric acid in fatty acid metabolism and its broader physiological and pathological implications.

References

- 1. Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gssrr.org [gssrr.org]

- 8. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults | PLOS One [journals.plos.org]

- 9. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Marked elevation of urinary 3-hydroxydecanedioic acid in a malnourished infant with glycogen storage disease, mimicking long-chain L-3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxycapric Acid: A Pivotal Intermediate in Mitochondrial Beta-Oxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid, a 10-carbon 3-hydroxy fatty acid, is a critical intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. Its metabolism is central to energy homeostasis, particularly during periods of fasting or metabolic stress. Dysregulation of the enzymatic pathways involving 3-hydroxycapric acid can lead to severe metabolic disorders, highlighting its importance as a diagnostic marker and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the role of 3-hydroxycapric acid in beta-oxidation, detailing quantitative data, experimental protocols for its analysis, and the key enzymatic steps involved in its metabolic fate.

The Role of 3-Hydroxycapric Acid in Beta-Oxidation

Mitochondrial fatty acid beta-oxidation is a cyclical catabolic process that breaks down fatty acyl-CoA molecules into acetyl-CoA, which subsequently enters the citric acid cycle to generate ATP. For a saturated fatty acid like capric acid (C10), the process involves a repeating sequence of four enzymatic reactions. 3-Hydroxycapric acid, in its CoA-ester form (3-hydroxydecanoyl-CoA), is the product of the second reaction and the substrate for the third.

The metabolism of decanoyl-CoA to octanoyl-CoA within the mitochondrial matrix involves the following key steps[1]:

-

Dehydrogenation: Decanoyl-CoA is oxidized by medium-chain acyl-CoA dehydrogenase (MCAD), introducing a double bond between the alpha and beta carbons to form trans-Δ²-decenoyl-CoA.

-

Hydration: Enoyl-CoA hydratase catalyzes the stereospecific hydration of the double bond in trans-Δ²-decenoyl-CoA, yielding L-3-hydroxydecanoyl-CoA (the CoA ester of 3-hydroxycapric acid)[2].

-

Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) or short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) oxidizes L-3-hydroxydecanoyl-CoA to 3-ketodecanoyl-CoA, using NAD+ as an electron acceptor[3][4].

-

Thiolysis: β-ketoacyl-CoA thiolase cleaves 3-ketodecanoyl-CoA, releasing a molecule of acetyl-CoA and octanoyl-CoA, which then re-enters the beta-oxidation spiral.

Deficiencies in the enzymes responsible for processing 3-hydroxyacyl-CoAs, such as LCHAD and SCHAD, lead to the accumulation of 3-hydroxy fatty acids, including 3-hydroxycapric acid, in bodily fluids. This accumulation is a key diagnostic marker for these inherited metabolic disorders[5][6].

Quantitative Data

The concentration of 3-hydroxy fatty acids in biological fluids is a critical indicator of the status of the beta-oxidation pathway. The following tables summarize quantitative data for 3-hydroxycapric acid and related compounds in plasma from healthy individuals and patients with relevant metabolic disorders.

Table 1: Plasma Concentrations of Free 3-Hydroxy Fatty Acids in Healthy Individuals

| Analyte | Median Concentration (μmol/L) | Range (μmol/L) |

| 3-Hydroxyhexanoic Acid (3-OH-C6) | 0.8 | 0.3 - 2.2 |

| 3-Hydroxyoctanoic Acid (3-OH-C8) | 0.4 | 0.2 - 1.0 |

| 3-Hydroxydecanoic Acid (3-OH-C10) | 0.3 | 0.2 - 0.6 |

| 3-Hydroxydodecanoic Acid (3-OH-C12) | 0.3 | 0.2 - 0.6 |

| 3-Hydroxytetradecanoic Acid (3-OH-C14) | 0.2 | 0.0 - 0.4 |

| 3-Hydroxyhexadecanoic Acid (3-OH-C16) | 0.2 | 0.0 - 0.5 |

Data from a study of 43 healthy subjects, obtained by stable isotope dilution gas chromatography-mass spectrometry (GC-MS)[5].

Table 2: Plasma 3-Hydroxy Fatty Acid Concentrations in Patients with LCHAD and SCHAD Deficiencies

| Analyte | LCHAD Deficiency | SCHAD Deficiency |

| 3-Hydroxydecanoic Acid (3-OH-C10) | Increased | Markedly Increased |

| 3-Hydroxydodecanoic Acid (3-OH-C12) | Increased | Markedly Increased |

| 3-Hydroxytetradecanoic Acid (3-OH-C14) | Markedly Increased | No significant increase |

| 3-Hydroxyhexadecanoic Acid (3-OH-C16) | Markedly Increased | No significant increase |

Qualitative summary based on findings from patients diagnosed with LCHAD and SCHAD deficiencies[5]. Specific quantitative values can vary significantly between patients.

Table 3: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase

| Substrate (L-3-hydroxyacyl-CoA) | Km (μM) | Vmax (μmol/min/mg) |

| C4 (3-Hydroxybutyryl-CoA) | 18.5 | 18.9 |

| C6 (3-Hydroxyhexanoyl-CoA) | 5.0 | 25.0 |

| C8 (3-Hydroxyoctanoyl-CoA) | 3.1 | 28.6 |

| C10 (3-Hydroxydecanoyl-CoA) | 2.9 | 25.0 |

| C12 (3-Hydroxydodecanoyl-CoA) | 2.5 | 18.5 |

| C14 (3-Hydroxytetradecanoyl-CoA) | 2.5 | 13.5 |

| C16 (3-Hydroxyhexadecanoyl-CoA) | 2.5 | 8.7 |

This data indicates that the enzyme is most active with medium-chain substrates[1].

Experimental Protocols

Accurate quantification of 3-hydroxycapric acid and other 3-hydroxy fatty acids is crucial for both research and clinical diagnostics. The most common and robust method is stable isotope dilution gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Quantitative Analysis of Plasma Free 3-Hydroxy Fatty Acids by GC-MS

This protocol is based on a stable isotope dilution method, which provides high accuracy and precision[5][7][8].

1. Sample Preparation and Internal Standard Spiking:

-

To 500 μL of serum or plasma, add 10 μL of a 500 μM stable isotope internal standard mixture containing deuterated analogues of the 3-hydroxy fatty acids to be measured (C6-C16).

2. Hydrolysis (for total 3-hydroxy fatty acid measurement - optional):

-

For the determination of total (free and esterified) 3-hydroxy fatty acids, a duplicate sample is hydrolyzed with 500 μL of 10 M NaOH for 30 minutes. The unhydrolyzed sample represents the free fatty acid content.

3. Acidification:

-

Acidify the samples with 6 M HCl. Use 125 μL for unhydrolyzed samples and 2 mL for hydrolyzed samples.

4. Extraction:

-

Extract the acidified samples twice with 3 mL of ethyl acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

5. Derivatization:

-

To the dried extract, add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

Incubate at 80°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

6. GC-MS Analysis:

-

Instrument: Agilent 5890 series II GC system with a HP-5MS capillary column, coupled to a mass selective detector.

-

Injection: Inject 1 μL of the derivatized sample.

-

GC Oven Program:

-

Initial temperature: 80°C for 5 minutes.

-

Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

-

Ramp 2: Increase to 290°C at a rate of 15°C/min.

-

Hold at 290°C for 6 minutes.

-

-

Mass Spectrometry: Operate in selected ion monitoring (SIM) mode, monitoring the characteristic [M-CH3]+ ions for each native and stable isotope-labeled 3-hydroxy fatty acid.

7. Quantification:

-

Calculate the concentration of each native 3-hydroxy fatty acid based on the ratio of its peak area to that of its corresponding stable isotope internal standard and the known concentration of the internal standard.

Protocol 2: Fatty Acid Oxidation Flux Assay in Cultured Fibroblasts

This assay measures the overall flux of fatty acid oxidation in cultured cells and can be used to identify defects in the pathway[9][10].

1. Cell Culture:

-

Culture patient or control skin fibroblasts to near confluence in T-25 flasks using standard cell culture media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

2. Substrate Incubation:

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

Incubate the cells with a reaction mixture containing a radiolabeled fatty acid substrate (e.g., [9,10-³H]-palmitic acid or [1-¹⁴C]-oleic acid) complexed to bovine serum albumin (BSA) in a serum-free medium.

3. Measurement of Oxidation Products:

-

After a defined incubation period (e.g., 2-4 hours), stop the reaction.

-

Measure the production of radiolabeled water (from ³H-labeled substrates) or acid-soluble metabolites (from ¹⁴C-labeled substrates), which are indicative of the rate of beta-oxidation.

4. Data Analysis:

-

Normalize the rate of fatty acid oxidation to the protein content of the cell lysate.

-

Compare the results from patient cells to those from control cells to identify potential deficiencies in the beta-oxidation pathway.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mitochondrial beta-oxidation of decanoyl-CoA.

Caption: GC-MS workflow for 3-hydroxy fatty acid analysis.

Conclusion

3-Hydroxycapric acid is a fundamentally important intermediate in the catabolism of medium-chain fatty acids. Its concentration in biological fluids serves as a sensitive and specific biomarker for certain inborn errors of metabolism, particularly LCHAD and SCHAD deficiencies. The analytical methods detailed in this guide, especially stable isotope dilution GC-MS, provide the necessary precision for both clinical diagnosis and basic research into fatty acid oxidation. A thorough understanding of the metabolism of 3-hydroxycapric acid and the methodologies to study it is essential for advancing our knowledge of metabolic diseases and developing novel therapeutic strategies.

References

- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. aocs.org [aocs.org]

- 5. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. lipidmaps.org [lipidmaps.org]

- 9. neurology.testcatalog.org [neurology.testcatalog.org]

- 10. Amsterdam UMC Locatie AMC - Oleate β-oxidation (flux assay) [amc.nl]

3-Hydroxycapric Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical, physical, and biological properties of 3-hydroxycapric acid, a molecule of growing interest in therapeutic development.

Introduction

3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid, is a medium-chain fatty acid that has garnered increasing attention in the scientific community.[1] Historically recognized for its role as an intermediate in fatty acid metabolism and as a component of bacterial cell membranes, recent research has unveiled its potential as a signaling molecule with diverse biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of 3-hydroxycapric acid, detailed experimental protocols for its analysis, and an exploration of its known biological functions and signaling pathways, with a particular focus on its potential applications in drug development.

Chemical and Physical Properties

3-Hydroxycapric acid is a saturated fatty acid with a hydroxyl group at the third carbon position. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.26 g/mol | [1] |

| Melting Point | 75-77 °C | |

| Boiling Point | Not Available | |

| Water Solubility | 1.74 g/L | |

| pKa (Strongest Acidic) | 4.67 | |

| LogP | 2.6 | |

| Appearance | Solid | |

| Synonyms | 3-hydroxydecanoic acid, β-hydroxydecanoic acid, Myrmicacin | [1] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of 3-hydroxycapric acid. This section details established protocols for its synthesis, purification, and analysis.

Synthesis of 3-Hydroxycapric Acid

A green synthesis approach for (R)-3-hydroxy-decanoic acid has been reported, offering an environmentally friendly alternative to traditional chemical synthesis. One such method involves a seven-step pathway starting from cellulose-derived levoglucosenone, with key steps including Michael addition, Baeyer–Villiger oxidation, Bernet–Vasella reaction, and cross-metathesis homologation. This method has been shown to produce (R)-3-hydroxyfatty acid chains with overall yields ranging from 24% to 36%.[2]

Purification of 3-Hydroxyalkanoic Acids

Purification of 3-hydroxyalkanoic acids, including 3-hydroxycapric acid, can be achieved through various methods, often in the context of their production from bacterial polyhydroxyalkanoates (PHAs). A common procedure involves the following steps:

-

Cell Lysis and PHA Extraction: Bacterial cells containing PHAs are harvested and subjected to lysis to release the polymer granules.

-

Alkaline Hydrolysis: The extracted PHAs are hydrolyzed under alkaline conditions (e.g., using 0.5 M NaOH at 80°C for 2.5 hours) to convert the polymer into its monomeric 3-hydroxyalkanoic acid units.[3]

-

Acidic Precipitation: The solution is then acidified to precipitate the free 3-hydroxyalkanoic acids.

-

Solvent Extraction: The precipitated acids are dissolved in an organic solvent, such as ethyl acetate, and washed with water to remove impurities.

-

Chromatographic Purification: For higher purity, preparative reversed-phase column chromatography can be employed.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a widely used technique for the quantification of 3-hydroxy fatty acids. A typical protocol involves:

-

Sample Preparation: Biological samples (e.g., plasma, cell culture media) are subjected to hydrolysis to release both free and esterified 3-hydroxy fatty acids.

-

Extraction: The acidified sample is extracted with an organic solvent like ethyl acetate.

-

Derivatization: The hydroxyl and carboxyl groups of the fatty acids are derivatized to increase their volatility for GC analysis. A common method is trimethylsilylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. Separation is typically achieved on a capillary column (e.g., HP-5MS), and detection is performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

LC-MS/MS offers a sensitive and specific method for the analysis of 3-hydroxy fatty acids without the need for derivatization.

-

Sample Preparation: A simple protein precipitation and extraction with an organic solvent (e.g., acetonitrile) is often sufficient.

-

LC Separation: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used for separation.

-

MS/MS Detection: The eluent is introduced into a tandem mass spectrometer operating in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for 3-hydroxycapric acid are monitored.

Biological Activities and Signaling Pathways

3-Hydroxycapric acid exhibits a range of biological activities, positioning it as a molecule of interest for therapeutic applications.

Anti-inflammatory, Anti-allergic, and Anti-pruritic Activities

Recent studies have highlighted the potential of 3-hydroxydecanoic acid in dermatology. It has been shown to possess anti-inflammatory, anti-allergic, and anti-pruritic properties in skin cells.[4][5] In murine macrophages, it inhibits the lipopolysaccharide (LPS)-induced inflammatory response by reducing the production of reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[4] In mast cells, it suppresses degranulation and the release of histamine.[4][5] Furthermore, in human keratinocytes, it has been observed to inhibit the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain and itch sensation.[4][5]

Caption: Anti-inflammatory and anti-pruritic signaling of 3-hydroxycapric acid.

Anti-tumor Immune Response

A groundbreaking study has identified 3-hydroxydodecanoic acid, a close structural analog of 3-hydroxycapric acid, as a potent activator of the anti-tumor immune response.[6] This activity is mediated through the G-protein coupled receptor 84 (GPR84).[6] Activation of GPR84 by the 3-hydroxy fatty acid leads to enhanced infiltration and cytotoxicity of CD8+ T cells within the tumor microenvironment.[6] This discovery opens up new avenues for the development of novel cancer immunotherapies.

Caption: Anti-tumor immune response mediated by 3-hydroxy fatty acids via GPR84.

Plant Growth Regulation

In the realm of agriculture, 3-hydroxydecanoic acid has been identified as a natural plant growth regulator.[7] It modulates the auxin and gibberellin signaling pathways in plants like wheat, leading to enhanced root development and tiller formation, ultimately boosting crop yield.[7]

Other Biological Roles

-

Antimitotic Activity: 3-Hydroxycapric acid has been reported to inhibit mitotic progression.[1]

-

Fatty Acid Biosynthesis: It is an intermediate in the fatty acid biosynthesis pathway in humans.[8]

Conclusion and Future Directions

3-Hydroxycapric acid is emerging from the background of metabolic intermediates to become a focal point of research for its significant and diverse biological activities. Its anti-inflammatory, anti-tumor, and plant growth-regulating properties highlight its potential for development in the pharmaceutical and agricultural sectors. The elucidation of its signaling pathways, particularly the interaction with GPR84 in mediating anti-tumor immunity, provides a solid foundation for targeted drug design. Future research should focus on further delineating the downstream signaling cascades, understanding its pharmacokinetic and pharmacodynamic profiles, and exploring its therapeutic efficacy in preclinical and clinical settings. The comprehensive data and protocols presented in this guide aim to facilitate and accelerate these endeavors.

References

- 1. 3-Hydroxydecanoic acid | C10H20O3 | CID 26612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Bacteria-derived 3-hydroxydodecanoic acid induces a potent anti-tumor immune response via the GPR84 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Human Metabolome Database: Showing metabocard for (R)-3-Hydroxydecanoic acid (HMDB0010725) [hmdb.ca]

The Occurrence of 3-Hydroxycapric Acid in Natural Food Sources: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the natural food sources of 3-hydroxycapric acid (3-HDA), a medium-chain hydroxy fatty acid. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its presence in foods, quantitative data, and the methodologies for its analysis.

Introduction

3-Hydroxycapric acid, also known as 3-hydroxydecanoic acid, is a saturated fatty acid that has garnered interest for its potential biological activities. While it exists endogenously in various organisms, its presence in natural food sources is a key area of investigation for understanding its dietary intake and potential physiological effects. This guide synthesizes the current knowledge on the primary natural food sources of 3-HDA, focusing on royal jelly and products of microbial fermentation.

Natural Food Sources of 3-Hydroxycapric Acid

Current scientific literature identifies two primary categories of natural food products containing 3-hydroxycapric acid: bee products and fermented foods. While detected in some animal tissues, the data is not quantified.

Royal Jelly and Honey

Royal jelly, a secretion from the glands of worker honeybees, is a significant source of unique fatty acids, including 3-hydroxycapric acid. It is considered a minor yet consistent component of the lipid fraction of royal jelly. Honey, particularly certain types, has also been found to contain 3-hydroxycapric acid, likely originating from the royal jelly fed to bee larvae.

Fermented Foods

Certain lactic acid bacteria, notably Lactobacillus plantarum, are known to produce 3-hydroxy fatty acids, including 3-hydroxydecanoic acid, as metabolic byproducts during fermentation. This suggests that various fermented food products could be potential dietary sources of this compound.

Quantitative Analysis of 3-Hydroxycapric Acid in Foods

The concentration of 3-hydroxycapric acid varies depending on the food source. The following tables summarize the available quantitative data from scientific studies.

Table 1: Concentration of 3-Hydroxycapric Acid in Royal Jelly

| Food Source | Concentration of 3-Hydroxycapric Acid | Reference |

| Royal Jelly | 7.43% of total fatty acids | [1] |

Table 2: Concentration of 3-Hydroxycapric Acid in Honey

| Food Source | Concentration of 3-Hydroxycapric Acid (µg/g) | Reference |

| Genuine Honeydew Honey | 23.8 - 40.8 | [2] |

| Heather Honey | 18.2 - 48.5 | [2] |

| Sugar-Adulterated "Herbal Honeys" | 27.0 - 48.4 | [2] |

Experimental Protocols for the Analysis of 3-Hydroxycapric Acid

The accurate quantification of 3-hydroxycapric acid in complex food matrices requires robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples and is applicable to food matrices with appropriate modifications.[3][4]

4.1.1 Sample Preparation and Extraction

-

Homogenization: Homogenize the food sample (e.g., royal jelly, honey, fermented food) in a suitable solvent.

-

Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-hydroxydecanoic acid) to the homogenized sample for accurate quantification.[3]

-

Hydrolysis (for total fatty acid analysis): For the determination of total 3-hydroxycapric acid (both free and esterified), subject the sample to alkaline hydrolysis (e.g., using 10 M NaOH) followed by acidification (e.g., with 6 M HCl).[3] For free 3-hydroxycapric acid analysis, omit the hydrolysis step and proceed directly to acidification.[3]

-

Liquid-Liquid Extraction: Extract the acidified sample with an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery of the analyte.[3]

-

Drying: Dry the pooled organic extracts under a stream of nitrogen gas at a controlled temperature (e.g., 37°C).[3]

4.1.2 Derivatization

To increase volatility and improve chromatographic separation, the extracted 3-hydroxycapric acid must be derivatized.

-

Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), to the dried extract.[3]

-

Incubate the mixture at an elevated temperature (e.g., 80°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[3]

4.1.3 GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample onto the GC-MS system.[3]

-

Gas Chromatograph (GC) Conditions:

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) ionization is typically used.

-

Acquisition Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized 3-hydroxycapric acid and the internal standard.[3]

-

-

Quantification: Calculate the concentration of 3-hydroxycapric acid in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.[3]

Biosynthetic Pathways

The production of 3-hydroxycapric acid in its natural food sources involves specific metabolic pathways.

Biosynthesis in Honeybees (Royal Jelly)

In honeybees, the synthesis of fatty acids in the mandibular glands is a crucial process for the production of royal jelly. While the specific pathway for 3-hydroxycapric acid is not fully elucidated, it is understood to be part of the general fatty acid metabolism, which involves fatty acid synthesis and subsequent modification through processes like β-oxidation.[5]

Plausible biosynthetic pathway of 3-hydroxycapric acid in honeybees.

Biosynthesis in Lactobacillus plantarum (Fermented Foods)

Lactobacillus plantarum can produce 3-hydroxy fatty acids as part of its cellular fatty acid metabolism. The pathway likely involves the diversion of intermediates from the fatty acid biosynthesis cycle.

Proposed biosynthetic pathway of 3-hydroxycapric acid in Lactobacillus plantarum.

Conclusion

This technical guide provides a consolidated resource for understanding the natural occurrence of 3-hydroxycapric acid in food. Royal jelly and certain fermented foods stand out as the most significant dietary sources. The provided experimental protocol for GC-MS analysis offers a robust framework for the quantification of this compound in various food matrices. The illustrative diagrams of the biosynthetic pathways in honeybees and Lactobacillus plantarum offer insights into the metabolic origins of 3-hydroxycapric acid. Further research is warranted to explore a wider range of foods for the presence of this and other hydroxy fatty acids and to fully elucidate their biosynthetic pathways and physiological significance.

References

- 1. Fatty Acid Composition of Royal Jelly [spkx.net.cn]

- 2. Determination of royal jelly acids in honey [agris.fao.org]

- 3. lipidmaps.org [lipidmaps.org]

- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissecting the Molecular Mechanism of 10-HDA Biosynthesis: Role of Acyl-CoA Delta(11) Desaturase and Transcriptional Regulators in Honeybee Mandibular Glands - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxycapric Acid: An Endogenous Human Metabolite at the Crossroads of Metabolism and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycapric acid (also known as 3-hydroxydecanoic acid) is a medium-chain hydroxylated fatty acid that serves as an intermediate in the beta-oxidation of fatty acids in humans.[1] Endogenously produced within the mitochondria, this metabolite is normally present in human blood plasma, urine, and feces.[1] Beyond its role in fatty acid metabolism, recent research has unveiled its function as a signaling molecule, acting as a ligand for G protein-coupled receptors (GPCRs), thereby implicating it in inflammatory and immune responses. This guide provides a comprehensive overview of 3-hydroxycapric acid, focusing on its metabolic origins, physiological concentrations, analytical quantification, and its role in cellular signaling pathways.

Metabolism and Physiological Significance

3-Hydroxycapric acid is a product of the third step in the mitochondrial beta-oxidation of decanoic acid, a medium-chain fatty acid. Its formation is catalyzed by a medium-chain-specific 3-hydroxyacyl-CoA dehydrogenase. As an intermediate, its concentration in healthy individuals is typically low. However, in certain inherited metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, there is an accumulation of medium- and long-chain 3-hydroxymonocarboxylic acids in the plasma.[1]

Beyond its metabolic role, 3-hydroxycapric acid has been identified as an agonist for two G protein-coupled receptors: GPR84 and Hydroxycarboxylic Acid Receptor 3 (HCA3).[2] This dual receptor activity places 3-hydroxycapric acid at the interface of metabolic status and immune cell regulation, with GPR84 activation generally leading to pro-inflammatory responses and HCA3 activation being associated with anti-inflammatory effects.

Quantitative Data

The quantification of 3-hydroxycapric acid in human biological fluids is essential for understanding its physiological and pathological roles. While specific concentration data for 3-hydroxycapric acid is limited, studies on medium-chain 3-hydroxy fatty acids provide valuable insights.

| Analyte Category | Biological Matrix | Condition | Concentration Range (µmol/L) | Analytical Method |

| Medium-Chain 3-Hydroxy Fatty Acids (C6-C12) | Serum/Plasma | Healthy Individuals | Not explicitly defined, but generally low | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Medium-Chain 3-Hydroxy Fatty Acids (C6-C12) | Serum/Plasma | Hyperketotic Individuals | Elevated compared to healthy individuals | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Medium-Chain 3-Hydroxy Fatty Acids (C6-C12) | Serum/Plasma | LCHAD/SCHAD Deficiency | Significantly elevated | Gas Chromatography-Mass Spectrometry (GC-MS) |

| 3-Hydroxydecanoic Acid | Urine | Children with elevated 3-hydroxy dicarboxylic acids | Detected, but not quantified | Not specified |

| 3-Hydroxycapric Acid | Cerebrospinal Fluid (CSF) | Healthy/Diseased | No quantitative data found in the conducted research | - |

Note: The concentrations for medium-chain 3-hydroxy fatty acids are presented as a range and are indicative of the class of molecules rather than specifically 3-hydroxycapric acid.

Experimental Protocols

Quantification of 3-Hydroxycapric Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological samples.

1. Sample Preparation: a. To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled 3-hydroxycapric acid). b. Acidify the sample with an appropriate acid (e.g., HCl) to protonate the carboxylic acid group. c. Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. Vortex the mixture and centrifuge to separate the phases. d. Collect the organic layer and repeat the extraction process on the aqueous layer to ensure complete recovery. e. Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

2. Derivatization: a. To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl and carboxyl groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters, respectively. b. Incubate the mixture at a specified temperature and time (e.g., 60°C for 30 minutes) to ensure complete derivatization.

3. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms or equivalent).